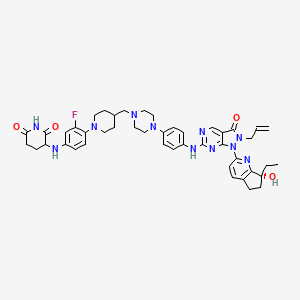

Wee1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C45H52FN11O4 |

|---|---|

Molecular Weight |

830.0 g/mol |

IUPAC Name |

3-[4-[4-[[4-[4-[[1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |

InChI |

InChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1 |

InChI Key |

CAYRPQWWJKJLCB-UMZZRWAOSA-N |

Isomeric SMILES |

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |

Canonical SMILES |

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Wee1 Inhibition in p53-Mutant Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Wee1 inhibitors in cancer cells harboring p53 mutations. Due to the limited availability of specific data for a compound designated "Wee1-IN-6," this document will focus on the well-characterized and clinically evaluated Wee1 inhibitor, AZD1775 (also known as MK-1775), as a representative agent. The principles and mechanisms described herein are expected to be broadly applicable to potent and selective Wee1 inhibitors.

Introduction: The Synthetic Lethal Relationship Between Wee1 Inhibition and p53 Deficiency

The tumor suppressor protein p53 is a critical regulator of the G1/S cell cycle checkpoint. In response to DNA damage, functional p53 can halt the cell cycle in the G1 phase to allow for DNA repair, or induce apoptosis if the damage is irreparable. A significant portion of human cancers, estimated at over 50%, harbor mutations in the TP53 gene, leading to a dysfunctional G1/S checkpoint.[1][2] These cancer cells become critically dependent on the G2/M checkpoint to repair DNA damage before entering mitosis.[1][2]

Wee1 kinase is a key negative regulator of the G2/M transition.[3] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, preventing premature entry into mitosis.[4] This provides a crucial window for DNA repair, particularly in p53-deficient cells that have bypassed the G1 checkpoint with damaged DNA.

The inhibition of Wee1 in p53-mutant cancer cells creates a synthetic lethal interaction. By abrogating the G2/M checkpoint, Wee1 inhibitors force these cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent apoptosis.[1][2] Normal, p53-wild-type cells, with their intact G1 checkpoint, are less sensitive to Wee1 inhibition as they can arrest earlier in the cell cycle to repair DNA damage.[5]

Core Mechanism of Action

The primary mechanism of action of Wee1 inhibitors in p53-mutant cancer cells involves the disruption of the G2/M checkpoint, leading to premature mitotic entry and cell death.

Abrogation of the G2/M Checkpoint

Wee1 kinase phosphorylates CDK1 at Tyrosine 15 (Tyr15), an inhibitory modification that prevents its activation.[4] Wee1 inhibitors, such as AZD1775, are potent and ATP-competitive, blocking this inhibitory phosphorylation.[5] The resulting activation of CDK1 drives the cell into mitosis, irrespective of the presence of DNA damage.[6]

Induction of Mitotic Catastrophe

By forcing entry into mitosis with damaged DNA, Wee1 inhibition leads to a lethal cellular event known as mitotic catastrophe. This is characterized by chromosomal abnormalities, multipolar spindles, and ultimately, cell death.[2]

Enhancement of DNA Damage

Wee1 inhibition can also lead to increased DNA damage. The premature entry into mitosis with an unstable genome can itself generate further DNA strand breaks. Additionally, Wee1 has a role in stabilizing replication forks during the S phase.[6] Its inhibition can lead to replication stress and the accumulation of DNA double-strand breaks.[7]

Quantitative Data Presentation

The following tables summarize quantitative data for the Wee1 inhibitor AZD1775 in various p53-mutant cancer cell lines.

Table 1: In Vitro Cytotoxicity of AZD1775 in p53-Mutant vs. p53-Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) of AZD1775 | Reference |

| H23 | Non-Small Cell Lung Cancer | Mutant | ~200 | [6] |

| Calu-6 | Non-Small Cell Lung Cancer | Mutant | ~300 | [6] |

| H460 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 | [6] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 | [6] |

| BFTC-909 | Urothelial Carcinoma | Mutant | ~170-230 | [8] |

| T24 | Urothelial Carcinoma | Mutant | ~170-230 | [8] |

| J82 | Urothelial Carcinoma | Mutant | ~170-230 | [8] |

| RT4 | Urothelial Carcinoma | Wild-Type | Higher than mutant cells | [8] |

| NCI-H226 | Lung Squamous Cell Carcinoma | Mutant | 641-1204 (PD0166285) | [9] |

| NCI-H520 | Lung Squamous Cell Carcinoma | Mutant | 641-1204 (PD0166285) | [9] |

Note: Data for PD0166285 is included as another example of a Wee1 inhibitor.

Table 2: Effects of AZD1775 on Cell Cycle Distribution and Apoptosis in p53-Mutant Cancer Cells

| Cell Line | Treatment | % Cells in S Phase | % Apoptotic Cells (Cleaved PARP) | Reference |

| H23 | AZD1775 | Slight Increase | Detected | [6] |

| Calu-6 | AZD1775 | Slight Increase | Detected | [6] |

| A549 (p53-WT) | AZD1775 | No Change | Not Detected | [6] |

| BFTC-909 | Cisplatin + AZD1775 | - | Increased vs. either agent alone | [8] |

| T24 | Cisplatin + AZD1775 | - | Increased vs. either agent alone | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (IC50 Determination)

Protocol:

-

Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Wee1 inhibitor (e.g., AZD1775) for 72 hours.

-

After the incubation period, add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well.

-

Incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phospho-CDK1 and Apoptosis Markers

Protocol:

-

Seed cells in 6-well plates and treat with the Wee1 inhibitor at the desired concentration and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Treat cells with the Wee1 inhibitor for the desired duration.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

Protocol:

-

Seed cells in 6-well plates and treat with the Wee1 inhibitor.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of Wee1 inhibition in p53-mutant cancer cells.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating a Wee1 inhibitor.

Synthetic Lethality Logic Diagram

Caption: Logical relationship of synthetic lethality with Wee1 inhibition.

Conclusion

The inhibition of Wee1 kinase represents a promising therapeutic strategy for cancers harboring p53 mutations. By exploiting the synthetic lethal relationship between a defective G1/S checkpoint and the abrogation of the G2/M checkpoint, Wee1 inhibitors like AZD1775 can selectively induce mitotic catastrophe and apoptosis in tumor cells while sparing normal tissues. The preclinical data strongly support the continued investigation of Wee1 inhibitors, both as monotherapy and in combination with DNA-damaging agents, for the treatment of p53-mutant cancers. Further research will be crucial to identify predictive biomarkers and optimize combination strategies to maximize the clinical benefit of this targeted therapy.

References

- 1. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Mitosis: A Technical Guide to the Discovery and History of Wee1 G2 Checkpoint Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate orchestration of the cell cycle, precise control over the transition between phases is paramount to ensure genomic integrity. The G2 checkpoint, a critical surveillance mechanism, prevents cells with damaged DNA from entering mitosis. At the heart of this checkpoint lies a pivotal gatekeeper: the Wee1 G2 checkpoint kinase. This technical guide provides an in-depth exploration of the discovery, history, and core functions of Wee1, offering valuable insights for researchers, scientists, and professionals involved in drug development. Through a detailed examination of its signaling pathways, key experimental methodologies, and quantitative data, this document serves as a comprehensive resource for understanding the significance of Wee1 in cell cycle regulation and as a therapeutic target in oncology.

Discovery and Seminal History

The story of Wee1 begins in the fission yeast Schizosaccharomyces pombe. In the 1970s, seminal work by Sir Paul Nurse led to the identification of a gene that, when mutated, resulted in yeast cells dividing at a smaller size than wild-type cells.[1] This "wee" phenotype gave the gene its name. Further investigation revealed that Wee1 functions as a negative regulator of entry into mitosis.[1] This discovery was a cornerstone in our understanding of cell cycle control, demonstrating that the timing of mitosis is not solely dependent on reaching a critical cell size but is also actively regulated by inhibitory pathways.

Subsequent research in various organisms, including humans, revealed that Wee1 is a highly conserved protein kinase.[1] The human homolog, WEE1, was identified and shown to play a similar role in regulating the G2/M transition.[2] The kinase belongs to the serine/threonine kinase family but exhibits dual specificity, capable of phosphorylating both tyrosine and serine/threonine residues.[1] Its primary and most well-characterized substrate is the Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[1]

The Wee1 Signaling Pathway: A Master Regulator of the G2/M Transition

Wee1 exerts its inhibitory function by phosphorylating CDK1 at two key residues: Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[1] This phosphorylation event sterically hinders the ATP-binding site of CDK1, thereby inhibiting its kinase activity and preventing the cell from committing to mitosis.[3] This mechanism ensures that the cell has adequate time to complete DNA replication and repair any DNA damage before segregating its chromosomes.

The activity of Wee1 is itself tightly regulated by a network of upstream kinases and phosphatases, forming a delicate balance that determines the cell's fate at the G2/M boundary.

Key regulators of Wee1 activity include:

-

ATR and Chk1: In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1 (Checkpoint Kinase 1). Chk1, in turn, phosphorylates and activates Wee1, reinforcing the G2 arrest to allow for DNA repair.

-

Plk1 (Polo-like kinase 1): As the cell prepares to enter mitosis, Plk1 phosphorylates Wee1, targeting it for ubiquitination and subsequent proteasomal degradation. This relieves the inhibition on CDK1, promoting mitotic entry.

-

CDK1: In a negative feedback loop, active CDK1 can phosphorylate Wee1, contributing to its inactivation and degradation. This creates a sharp, irreversible transition into mitosis.

The interplay between Wee1 and the phosphatase Cdc25 is also crucial. Cdc25 counteracts Wee1 by dephosphorylating Tyr15 and Thr14 on CDK1, thereby activating it.[4] The balance between Wee1 kinase activity and Cdc25 phosphatase activity acts as a molecular switch, controlling the timing of mitotic entry.

Quantitative Data on Wee1 Kinase

Quantitative analysis of Wee1 kinase activity and its inhibition is crucial for both basic research and drug development. The following tables summarize key quantitative data related to Wee1.

Table 1: Kinetic Parameters of Human Wee1 Kinase

| Parameter | Value | Substrate | Conditions | Reference |

| Specific Activity | ~30-fold > Wee2 | CDK1/Cyclin B | In vitro kinase assay | [5] |

| Kd for MK-1775 | 13 nM | - | Isothermal Titration Calorimetry | [5] |

| Kd for MK-1775 | 3.2 nM | - | qPCR-based binding assay | [5] |

Table 2: IC50 Values of Selected Wee1 Inhibitors

| Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| Adavosertib (AZD-1775/MK-1775) | 5.2 | In vitro kinase assay | [6] |

| Azenosertib (ZN-c3) | 3.9 | In vitro kinase assay | [6] |

| WEE1-IN-5 | 0.8 | In vitro kinase assay | [6] |

| WEE1-IN-13 | 0.7 | In vitro kinase assay | [6] |

| WEE1-IN-14 | 1.0 | ADP-Glo kinase assay | [6] |

| PD0166285 | 24 | In vitro kinase assay | [6] |

| APR-1051 | 1.9 | In vitro kinase assay | [7] |

Key Experimental Protocols

The study of Wee1 kinase involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Wee1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of purified Wee1 kinase.

Materials:

-

Purified recombinant Wee1 enzyme

-

Wee1 substrate (e.g., recombinant CDK1/Cyclin B)

-

5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)

-

ATP solution (e.g., 500 µM)

-

Test inhibitors

-

Kinase detection reagent (e.g., Kinase-Glo™)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer to 1x with distilled water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and Wee1 substrate at their final desired concentrations.

-

Dispense Master Mix: Add 25 µL of the master mix to each well of the 96-well plate.

-

Add Inhibitors: Add 5 µL of the test inhibitor at various concentrations to the appropriate wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).

-

Initiate Reaction: Add 20 µL of diluted Wee1 enzyme to each well to start the reaction. The final reaction volume is 50 µL.

-

Incubate: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Detect Kinase Activity: Add 50 µL of the kinase detection reagent to each well.

-

Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure Luminescence: Read the luminescence on a plate reader. The signal is inversely proportional to the Wee1 kinase activity.

Immunoprecipitation of Wee1

This protocol describes the immunoprecipitation of Wee1 from cell lysates to study its interactions or post-translational modifications.

Materials:

-

Cell culture plates with treated or untreated cells

-

Ice-cold PBS

-

Immunoprecipitation (IP) Lysis Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Anti-Wee1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Magnetic separation rack

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with IP Lysis Buffer on ice.

-

Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional but Recommended): Add Protein A/G magnetic beads to the lysate and incubate to reduce non-specific binding. Remove the beads using a magnetic rack.

-

Immunoprecipitation: Add the anti-Wee1 antibody or control IgG to the pre-cleared lysate and incubate with gentle rotation at 4°C for several hours to overnight.

-

Capture Immune Complexes: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Wash: Pellet the beads using the magnetic rack and wash them several times with cold IP Lysis Buffer to remove unbound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and heat to elute the immunoprecipitated proteins.

-

Analysis: Analyze the eluted proteins by Western blotting.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following Wee1 inhibition.

Materials:

-

Cells treated with a Wee1 inhibitor or control

-

PBS

-

Trypsin

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest Cells: Collect both adherent and floating cells. Trypsinize adherent cells and combine with the supernatant.

-

Wash: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution.

-

Incubate: Incubate at room temperature in the dark for 30 minutes.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.[8][9]

Western Blotting for Phospho-CDK1 (Tyr15)

This protocol is for detecting the phosphorylation status of CDK1 at Tyr15, a direct downstream target of Wee1.

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-phospho-CDK1 (Tyr15)

-

Primary antibody: anti-total CDK1 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CDK1 (Tyr15) antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-total CDK1 antibody to confirm equal protein loading.

Conclusion and Future Directions

The discovery of Wee1 kinase has been a landmark in cell cycle research, unveiling a fundamental mechanism of mitotic control. From its initial identification in fission yeast to its establishment as a critical G2 checkpoint regulator in humans, our understanding of Wee1 has evolved significantly. The intricate signaling network that governs its activity and its crucial role in maintaining genomic stability have made it a compelling target for cancer therapy. The development of specific Wee1 inhibitors has shown promise in sensitizing cancer cells, particularly those with p53 mutations, to DNA-damaging agents.

Future research will likely focus on further elucidating the non-canonical roles of Wee1, exploring its functions beyond the G2/M checkpoint, and identifying novel substrates. A deeper understanding of the mechanisms of resistance to Wee1 inhibitors will be critical for the clinical success of these agents. The continued development of more selective and potent inhibitors, coupled with the identification of predictive biomarkers, will undoubtedly pave the way for personalized cancer therapies targeting the Wee1 pathway. This in-depth technical guide serves as a foundation for these future endeavors, providing the necessary historical context, quantitative data, and experimental methodologies to drive further innovation in this exciting field.

References

- 1. Wee1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ir.aprea.com [ir.aprea.com]

- 8. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Mitosis: A Technical Guide to the Role of Wee1 in Preventing Mitotic Catastrophe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the eukaryotic cell cycle is paramount for normal cellular function and organismal health. A series of tightly regulated checkpoints ensure that one phase of the cell cycle is completed successfully before the next begins. The transition from G2 phase to mitosis (M phase) is a critical juncture, guarded by molecular sentinels that prevent cells with damaged or incompletely replicated DNA from dividing. A key guardian at this gate is the Wee1 kinase. This technical guide provides an in-depth exploration of Wee1's function, regulation, and its crucial role in preventing a cellular demise known as mitotic catastrophe. We will delve into the molecular pathways, present quantitative data on its inhibition, and provide detailed experimental protocols for its study, offering a comprehensive resource for researchers in cell biology and oncology drug development.

Core Mechanism of Action: The Wee1-Cdk1 Axis

Wee1 is a highly conserved serine/threonine kinase, with its primary role being the negative regulation of mitotic entry.[1][2] The central target of Wee1 is the Cyclin-Dependent Kinase 1 (Cdk1), the master regulator of mitosis.[3][4] In conjunction with its regulatory partner, Cyclin B, Cdk1 forms the Mitosis-Promoting Factor (MPF).[5] Wee1 exerts its inhibitory effect by phosphorylating a highly conserved tyrosine residue (Tyr15) and, in some organisms, an adjacent threonine residue (Thr14) within the ATP-binding pocket of Cdk1.[2][5][6] This inhibitory phosphorylation prevents Cdk1 from activating its downstream substrates, effectively putting a brake on the G2/M transition.[1][4] This allows the cell time to complete DNA replication and repair any damage before committing to the irreversible process of mitosis.[7][8] The activity of Wee1 is counteracted by the Cdc25 family of phosphatases, which dephosphorylate Cdk1 at Tyr15, thereby activating it and triggering mitotic entry.[4][9] The balance between Wee1 kinase and Cdc25 phosphatase activities is therefore the critical determinant for the timing of mitosis.[4]

References

- 1. Cell cycle regulation of human WEE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wee1 - Wikipedia [en.wikipedia.org]

- 3. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. WEE1 kinase targeting combined with DNA-damaging cancer therapy catalyzes mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

Preclinical Advancement of Wee1 Inhibitors in Solid Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein kinase Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in response to DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[2][3] This dependency presents a therapeutic vulnerability. Inhibition of Wee1 abrogates this checkpoint, forcing tumor cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[2][4][5] This targeted approach offers a promising therapeutic window, aiming to selectively eliminate cancer cells while sparing normal tissues that have intact cell cycle regulation.[2] Preclinical research has demonstrated the potential of Wee1 inhibitors, both as monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation, across a spectrum of solid tumors.[2][6] This guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways related to the investigation of Wee1 inhibitors in solid tumors.

The Wee1 Signaling Pathway and Therapeutic Intervention

Wee1 kinase exerts its primary effect through the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at the Tyr15 residue.[3][7] This action prevents the activation of the CDK1/Cyclin B complex, which is essential for mitotic entry. In the presence of DNA damage, upstream kinases such as ATR and ATM are activated, which in turn activate Wee1, reinforcing the G2/M arrest.[1][6] Wee1 inhibitors block this phosphorylation, leading to uncontrolled CDK1 activity and premature mitotic entry.[2]

Caption: Figure 1: Wee1 Signaling Pathway in G2/M Checkpoint Control.

Key Preclinical Wee1 Inhibitors

Several small molecule inhibitors of Wee1 have been evaluated extensively in preclinical models. The most studied include adavosertib (AZD1775), ZN-c3, and Debio 0123.

-

Adavosertib (AZD1775): The most clinically advanced Wee1 inhibitor, adavosertib has been investigated as both a monotherapy and in combination with various DNA-damaging agents.[2][8] Preclinical studies have demonstrated its ability to sensitize a wide range of cancer cell lines to chemotherapy and radiation.[6][8]

-

ZN-c3: A highly potent and selective Wee1 inhibitor currently under clinical investigation.[9] Preclinical data for ZN-c3 has shown promising activity, and it is being evaluated in early-phase trials for both adult and pediatric cancers.[9]

-

Debio 0123: An orally available, selective, and brain-penetrant ATP-competitive Wee1 inhibitor.[10] It has demonstrated a favorable selectivity profile, notably lacking inhibition of PLK1 and PLK2, and has shown efficacy in animal models as a single agent and in combination with DNA-damaging agents.[10]

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies of Wee1 inhibitors in various solid tumor models.

In Vitro Monotherapy Activity of Wee1 Inhibitors

| Inhibitor | Cell Line | Tumor Type | IC50 / EC50 (nmol/L) | Reference |

| MK-1775 | A427 | Non-Small Cell Lung Cancer | 116 | [11] |

| MK-1775 | ES-2 | Ovarian Cancer | 260 | [11] |

| MK-1775 | A2058 | Melanoma | 230 | [11] |

| MK-1775 | A431 | Squamous Cell Carcinoma | 170 | [11] |

| AZD1775 | Various | Esophageal Cancer | 300 - 600 | [12] |

In Vivo Monotherapy and Combination Therapy Efficacy

| Inhibitor | Tumor Model | Combination Agent | Dosing Schedule | Outcome | Reference |

| MK-1775 | A427 Xenograft | N/A | 60 mg/kg, twice daily | Tumor Growth Inhibition | [11] |

| Debio 0123 | A427 Xenograft | N/A | 30 mg/kg, once daily for 28 days | Tumor Regression | [10] |

| AZD1775 | Neuroblastoma Xenograft | Irinotecan | AZD1775: 120 mg/kg PO, days 1-5; Irinotecan: 2.5 mg/kg IP, days 1-5 | Improved objective response (PR to CR) | [13] |

| AZD1775 | Wilms Tumor Xenograft | Irinotecan | AZD1775: 120 mg/kg PO, days 1-5; Irinotecan: 2.5 mg/kg IP, days 1-5 | Induced objective responses (CR and PRs) | [13] |

| AZD1775 | SCLC Tumor-bearing mice | Immunotherapy | Not specified | Significant decrease in tumor volume, some complete regressions | [14] |

| Debio 0123 | SCLC Xenograft | Carboplatin + Etoposide | Not specified | Significantly improved antitumor activity | [15] |

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments cited in the evaluation of Wee1 inhibitors.

In Vitro Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of the Wee1 inhibitor (e.g., MK-1775, ZN-c3) or vehicle control (e.g., DMSO). For combination studies, a second drug is added at a fixed concentration or in a matrix format.

-

Incubation: Plates are incubated for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using assays such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.

Western Blotting for Pharmacodynamic Markers

-

Cell Lysis: Cells are treated with the Wee1 inhibitor for a specified time (e.g., 2-24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-CDK1 (Tyr15), total CDK1, γH2AX, pHH3) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., CD-1 nu/nu or BALB/c nude) are used.

-

Tumor Implantation: 1x10^7 tumor cells in a 1:1 mixture of Matrigel and PBS are injected subcutaneously into the flank of each mouse.[10]

-

Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a specified volume (e.g., 150 mm³), mice are randomized into treatment groups.[10] The Wee1 inhibitor is administered orally by gavage at a predetermined dose and schedule (e.g., 60 mg/kg twice daily).[16] For combination studies, the second agent is administered according to its established protocol.

-

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Caption: Figure 2: General Workflow for In Vivo Xenograft Studies.

Conclusion and Future Directions

The preclinical data for Wee1 inhibitors in solid tumors is compelling, demonstrating their potential to exploit a key vulnerability in cancer cells. The synergistic effects observed when combined with DNA-damaging therapies highlight a rational and promising therapeutic strategy.[2][6] Ongoing research and clinical trials are further defining the role of these agents, with a focus on identifying predictive biomarkers to select patient populations most likely to benefit.[12] Future preclinical studies will likely explore novel combination strategies, including with immunotherapy and other targeted agents, to further enhance the therapeutic efficacy of Wee1 inhibition.[3][14] The continued development of more selective and potent Wee1 inhibitors, such as ZN-c3 and Debio 0123, holds the promise of improved safety and efficacy in the treatment of a wide range of solid tumors.[9][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 7. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. debiopharm.com [debiopharm.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical evaluation of the combination of AZD1775 and irinotecan against selected pediatric solid tumors: A Pediatric Preclinical Testing Consortium report - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

The Role of Wee1 in Cell Cycle Regulation and Embryonic Development: A Technical Guide

Executive Summary: Wee1 is a conserved nuclear serine/threonine kinase that functions as a critical gatekeeper for mitotic entry. By catalyzing the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, Wee1 ensures the proper timing of cell division, maintains genomic stability, and plays an indispensable role in embryonic development. Its function is tightly regulated by upstream DNA damage response pathways, making it a central player in the G2/M checkpoint. The reliance of many cancer cells, particularly those with p53 mutations, on this checkpoint has positioned Wee1 as a promising therapeutic target. This guide provides an in-depth overview of Wee1's molecular function, its roles in the cell cycle and embryogenesis, key quantitative data, and detailed experimental protocols for its study.

Molecular Function and Regulation of Wee1

Mechanism of Action: The Gatekeeper of Mitosis

The primary and most well-characterized function of Wee1 is the negative regulation of the CDK1/Cyclin B complex, also known as the Mitosis-Promoting Factor (MPF).[1][2] Wee1 is a dual-specificity kinase, but its key inhibitory action is the phosphorylation of a conserved tyrosine residue (Tyr15) within the ATP-binding site of CDK1.[1][3][4] A related kinase, PKMYT1, phosphorylates the adjacent Threonine 14 (Thr14) residue.[1][3] These phosphorylations prevent CDK1 from binding ATP effectively, thereby inactivating the complex and halting the cell's progression from the G2 phase into mitosis (M phase).[3][4] This G2 arrest provides a crucial window for cell growth and for the repair of any DNA damage before the complex process of chromosome segregation begins.[3][5] The action of Wee1 is reversed by the Cdc25 family of phosphatases, which dephosphorylate Tyr15 and Thr14, leading to the activation of CDK1 and mitotic entry.[6][7]

Upstream Regulation: The DNA Damage Response (DDR) Pathway

Wee1 is a key effector of the G2/M DNA damage checkpoint.[5] When DNA damage occurs, such as double-strand breaks (DSBs) or stalled replication forks, sensor kinases like Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) are activated.[4][6] These apical kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[4][7] Chk1, in particular, directly phosphorylates Wee1, enhancing its kinase activity.[5] Simultaneously, Chk1 phosphorylates and inactivates the Cdc25 phosphatase.[5] This dual-pronged approach ensures that CDK1 remains in its inactive, phosphorylated state, robustly arresting the cell cycle in G2 to allow time for DNA repair.[5][8]

Downstream Effectors and Feedback Loops

The regulation of Wee1 is also subject to feedback control, which creates a bistable switch for rapid entry into mitosis. Once a threshold level of active CDK1/Cyclin B is achieved (through the action of Cdc25), the active complex phosphorylates its own regulators.[9] Active CDK1 phosphorylates Wee1, which, along with phosphorylation by Polo-like kinase 1 (PLK1), targets Wee1 for ubiquitination and subsequent degradation by the proteasome.[1][4] This creates a positive feedback loop where CDK1 activation leads to the destruction of its own inhibitor, ensuring a sharp, irreversible transition into mitosis.[3][9]

The Role of Wee1 in Cell Cycle Progression

S-Phase Regulation and Replication Fork Stability

Beyond its well-established role in the G2/M transition, Wee1 also functions during the S phase to maintain genome integrity. It does this by regulating CDK2 activity and protecting DNA replication forks.[10] Wee1-mediated inhibition of CDKs prevents the excessive firing of replication origins and slows the speed of replication forks, which is crucial for preventing replication stress and the accumulation of DNA damage.[10] In the absence of Wee1, cells exhibit increased DNA damage due to the collapse of replication forks, highlighting its role in safeguarding DNA replication.[11][12]

The Essential Role of Wee1 in Embryonic Development

Genetic studies in various model organisms have unequivocally demonstrated that Wee1 is essential for proper embryonic development.

Findings from Murine Knockout Models

In mice, the complete knockout of the Wee1 gene is embryonic lethal.[11][13] Wee1 homozygous null (Wee1-/-) embryos fail to develop beyond the blastocyst stage and die before embryonic day 3.5 (E3.5).[11][12][14] These embryos exhibit profound defects in cell proliferation, chromosomal aneuploidy, and increased apoptosis.[11][14] The lethality is attributed to mitotic catastrophe resulting from premature entry into mitosis before DNA replication is complete.[11][12] This demonstrates that Wee1's role in maintaining genomic integrity is absolutely critical during the rapid cell divisions of early embryogenesis.[11][14]

Insights from Other Model Organisms

-

Xenopus laevis (African Clawed Frog): Studies in Xenopus embryos have revealed the existence of two Wee1 isoforms, a maternal form (Wee1A) and a zygotic form (Wee1B), whose differential expression is crucial for regulating the distinct cell cycles of early and late embryogenesis.[15] Overexpression of Wee1 in Xenopus embryos disrupts the normal timing of the cell cycle, can delay the degradation of key proteins like Cyclin E, and ultimately triggers apoptosis.[16]

-

Drosophila melanogaster (Fruit Fly): In the syncytial blastoderm of Drosophila embryos, which lack a G2 phase, maternal dWee1 is still required to time mitotic entry.[17] Loss of dWee1 leads to premature mitosis, defective spindle formation, and embryonic lethality, underscoring its conserved and fundamental role in regulating Cdk1 even in highly abbreviated cell cycles.[17]

Quantitative Data on Wee1 Function and Inhibition

The study of Wee1 has generated significant quantitative data, particularly regarding the potency of its inhibitors, which are of great interest in drug development.

Table 1: Potency of Wee1 Inhibitor Adavosertib (AZD1775/MK-1775)

| Parameter | Value | Cell Line / System | Condition | Reference |

|---|---|---|---|---|

| IC₅₀ (Enzymatic Assay) | 5.2 nmol/L | Recombinant human Wee1 | In vitro kinase assay | [18][19] |

| EC₅₀ (p-CDC2 Tyr15) | 85 nmol/L | WiDr (colorectal cancer) | Pre-treated with gemcitabine | [19] |

| EC₅₀ (pHH3 induction) | 81 nmol/L | WiDr (colorectal cancer) | Pre-treated with gemcitabine |[19] |

Table 2: Phenotypes in Wee1-Deficient Mouse Embryos

| Genotype | Phenotype | Timing | Key Observation | Reference |

|---|---|---|---|---|

| Wee1+/+ (Wild-Type) | Normal Development | - | Viable and fertile | [11] |

| Wee1+/- (Heterozygous) | Normal Development | - | Viable and fertile, partial loss of G2/M checkpoint | [14] |

| Wee1-/- (Homozygous Null) | Embryonic Lethal | Before E3.5 | Failure to develop past blastocyst stage, increased apoptosis and aneuploidy |[11][12][13][14] |

Wee1 as a Therapeutic Target in Oncology

The critical role of Wee1 in the G2/M checkpoint, especially in the context of DNA damage, makes it an attractive target for cancer therapy.[6] Many tumors have mutations in the p53 tumor suppressor gene, which compromises the G1 checkpoint.[6][10] These p53-deficient cells become heavily reliant on the G2/M checkpoint to repair DNA damage before entering mitosis.[5] Inhibiting Wee1 in such tumors abrogates this last line of defense. When combined with DNA-damaging chemotherapy or radiation, Wee1 inhibition forces these cancer cells into a premature and disastrous mitosis with unrepaired DNA, a process known as mitotic catastrophe, leading to cell death.[6] This concept of "synthetic lethality" provides a therapeutic window to selectively kill cancer cells while sparing normal, p53-proficient cells that can arrest at the G1 checkpoint.[10]

Key Experimental Methodologies

In Vitro Wee1 Kinase Activity Assay

This assay directly measures the enzymatic activity of recombinant Wee1 on a substrate.

-

Objective: To quantify the kinase activity of purified Wee1 and to determine the IC₅₀ of potential inhibitors.

-

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a suitable substrate by Wee1 kinase.

-

Protocol Outline:

-

Reagents: Recombinant human Wee1 protein, kinase reaction buffer (containing MgCl₂, DTT), ATP, [γ-³³P]ATP, and a generic substrate such as poly(Glu, Tyr) or a specific substrate like a non-activatable CDK1/Cyclin B complex.

-

Procedure: a. Prepare a reaction mix containing kinase buffer, substrate, and the test compound (inhibitor) or vehicle control. b. Initiate the reaction by adding recombinant Wee1 protein and the ATP/[γ-³³P]ATP mix. c. Incubate the reaction at 30°C for a defined period (e.g., 30 minutes). d. Stop the reaction using a stop solution (e.g., phosphoric acid). e. Spot the reaction mixture onto a phosphocellulose filter paper or plate. f. Wash the filters extensively to remove unincorporated [γ-³³P]ATP. g. Measure the radioactivity incorporated into the substrate using a scintillation counter.[19]

-

Data Analysis: Compare the counts per minute (CPM) in the inhibitor-treated samples to the vehicle control to calculate percent inhibition and determine the IC₅₀ value.

-

Assessing Cellular Wee1 Activity via Western Blot

This method indirectly assesses Wee1 activity within cells by measuring the phosphorylation status of its primary substrate, CDK1.

-

Objective: To determine the effect of Wee1 inhibitors or genetic manipulation on Wee1 activity in a cellular context.

-

Principle: Active Wee1 phosphorylates CDK1 at Tyr15. A decrease in this phosphorylation signal indicates a reduction in Wee1 activity.

-

Protocol Outline:

-

Cell Treatment: Culture cells of interest and treat with a Wee1 inhibitor, siRNA against Wee1, or other stimuli for the desired time. It is common to first treat cells with a DNA-damaging agent (e.g., gemcitabine, irradiation) to induce G2 arrest and increase the baseline p-CDK1 signal.[19]

-

Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated CDK1 (Tyr15). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Re-probe the blot with an antibody for total CDK1 and a loading control (e.g., β-actin or GAPDH) to normalize the signal and confirm equal protein loading. A decrease in the ratio of p-CDK1 to total CDK1 indicates Wee1 inhibition.

-

Generation of Conditional Knockout Mouse Models

To overcome the embryonic lethality of a full knockout, conditional models are used to study Wee1 function in specific tissues or at specific times.

-

Objective: To study the in vivo function of Wee1 post-embryonically.

-

Principle: The Cre-LoxP system allows for gene deletion in a tissue-specific or inducible manner.

-

Methodology Outline:

-

Targeting Vector Construction: A targeting vector is created where critical exons of the Wee1 gene are flanked by LoxP sites ("floxed"). This vector is introduced into embryonic stem (ES) cells.[14]

-

Generation of Floxed Mice: Chimeric mice are generated from the modified ES cells, and these are bred to obtain mice carrying the floxed Wee1 allele (Wee1fl/fl). These mice are phenotypically normal.

-

Tissue-Specific/Inducible Knockout: The Wee1fl/fl mice are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active only in liver cells) or an inducible promoter (e.g., tamoxifen-inducible Cre-ER).[11]

-

Deletion and Analysis: In the offspring carrying both the floxed allele and the Cre transgene, Cre recombinase will excise the DNA between the LoxP sites, deleting the Wee1 gene only in the desired cells or upon induction. The resulting phenotype can then be studied in the specific context.[11]

-

References

- 1. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wee1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 7. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 8. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Murine Wee1 plays a critical role in cell cycle regulation and pre-implantation stages of embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Murine Wee1 Plays a Critical Role in Cell Cycle Regulation and Pre-Implantation Stages of Embryonic Development [ijbs.com]

- 13. WEE1 Tyrosine Kinase, A Novel Epigenetic Modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Murine Wee1 Plays a Critical Role in Cell Cycle Regulation and Pre-Implantation Stages of Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Wee1 kinase alters cyclin E/Cdk2 and promotes apoptosis during the early embryonic development of Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drosophila Wee1 kinase regulates Cdk1 and mitotic entry during embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

The Structural Basis of Wee1 Kinase Function and Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Wee1 kinase, a critical regulator of cell cycle progression and a prominent target in modern cancer therapy. We will explore the structural intricacies of Wee1, its enzymatic function, the signaling pathways it governs, and the mechanisms by which it can be inhibited. This document provides a comprehensive resource, including detailed experimental protocols and quantitative data, to support ongoing research and drug discovery efforts in this vital area.

Introduction to Wee1 Kinase

Wee1 is a nuclear serine/threonine kinase that plays a pivotal role as a gatekeeper for entry into mitosis.[1][2] First identified in fission yeast, its name is derived from the Scottish term "wee" due to the small size of yeast cells deficient in this protein, which enter mitosis prematurely.[1] In humans, the Wee1 family consists of Wee1 (also known as Wee1A), Wee2 (Wee1B), and PKMYT1 (Myt1).[3][4] While Wee1 and PKMYT1 are key regulators of the mitotic entry in somatic cells, Wee2's function is more specific to meiosis.[1][3]

The primary function of Wee1 is to inhibit the activity of cyclin-dependent kinase 1 (Cdk1), a key driver of mitosis.[5] Wee1 phosphorylates Cdk1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), preventing the activation of the Cdk1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF).[1][2][6] This inhibitory action provides a crucial checkpoint, particularly the G2/M checkpoint, allowing for DNA repair before the cell commits to division.[3][7] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the G2/M checkpoint for survival.[7][8] This dependency makes Wee1 an attractive therapeutic target, as its inhibition can force cancer cells with damaged DNA into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[2][3][7]

Structural Architecture of Wee1 Kinase

The human Wee1 protein is a 96 kDa kinase comprising three main functional domains: an N-terminal regulatory domain, a central kinase domain, and a short C-terminal regulatory domain.[3][4]

-

N-terminal Regulatory Domain (NRD): This is the largest domain and is subject to multiple post-translational modifications, including phosphorylation, which regulate Wee1's activity and stability. It contains a nuclear localization signal, ensuring its localization to the nucleus where its primary substrate, Cdk1, resides.[4][9] This domain also contains recognition sites for other kinases and proteins that modulate Wee1 function.[9]

-

Central Kinase Domain: This domain harbors the catalytic activity of Wee1. Despite being a tyrosine kinase in its function on Cdk1, the structure of the Wee1 kinase domain more closely resembles that of serine/threonine kinases.[4] The active site binds ATP and the substrate Cdk1. A key feature is a flexible loop preceding the DLG motif, which is significantly larger in Wee1 and Wee2 compared to Myt1 and most other kinases.[10]

-

C-terminal Domain: This shorter domain also plays a role in regulating Wee1 activity and localization.[9]

The crystal structure of the Wee1 kinase domain reveals a typical bilobal kinase fold with an N-lobe and a C-lobe connected by a hinge region. The ATP-binding pocket is located in the cleft between these two lobes.[10]

Functional Regulation of Wee1 Kinase

The activity of Wee1 is tightly regulated throughout the cell cycle by a complex interplay of phosphorylation events and protein-protein interactions.

Phosphorylation-Mediated Regulation

Wee1 is both a kinase and a substrate for other kinases, leading to intricate regulatory feedback loops.

-

Activation: The precise mechanisms of Wee1 activation are complex and not fully elucidated. However, it is known that full-length Wee1 is significantly more active than its isolated kinase domain, suggesting that the N- and C-terminal domains are crucial for its catalytic competency.[10] Autophosphorylation and phosphorylation by other kinases, such as Chk1 in response to DNA damage, are thought to contribute to its activation.[3]

-

Inhibition and Degradation: As cells prepare to enter mitosis, Wee1 activity is downregulated. Cdk1 itself participates in a negative feedback loop by phosphorylating Wee1, which primes it for recognition by other kinases like Polo-like kinase 1 (Plk1).[11] Plk1 further phosphorylates Wee1, creating a binding site for the SCFβ-TrCP E3 ubiquitin ligase complex, which targets Wee1 for proteasomal degradation.[3][11] Casein Kinase 1δ (CK1δ) and Casein Kinase 2 (CK2) are also implicated in the regulation of Wee1 degradation.[12][13] The phosphatase Cdc14A can counteract Cdk-mediated phosphorylation of Wee1, thereby stabilizing it.[14]

Protein-Protein Interactions

Wee1's function is also modulated by its interaction with other proteins.

-

14-3-3β: The chaperone protein 14-3-3β binds to phosphorylated Wee1, which is thought to stabilize Wee1 and maintain its kinase activity during interphase.[3]

-

Hsp90: The heat shock protein 90 (Hsp90) is required for the stability and activity of Wee1.[2]

The intricate regulation of Wee1 ensures a rapid and robust switch from a state of Cdk1 inhibition to one of activation at the onset of mitosis.

The Wee1 Signaling Pathway

The central role of Wee1 is to control the G2/M transition by inactivating the Cdk1/Cyclin B complex. This places Wee1 at a critical node in the cell cycle control network.

As depicted in Figure 1, in response to DNA damage, checkpoint kinases like ATM and ATR are activated, which in turn activate Chk1.[3] Chk1 has a dual role: it activates Wee1 and inhibits the Cdc25 family of phosphatases.[3] Activated Wee1 phosphorylates Cdk1 on Tyr15 and Thr14, holding the Cdk1/Cyclin B complex in an inactive state and causing G2 arrest to allow for DNA repair.[1][2] For mitotic entry to occur, Cdc25 must dephosphorylate these residues. The balance between Wee1 and Cdc25 activity, therefore, determines the timing of entry into mitosis.[3]

Inhibition of Wee1 Kinase

Given its critical role in the G2/M checkpoint, particularly in p53-deficient cancers, Wee1 has emerged as a promising target for anticancer therapies. Small molecule inhibitors of Wee1 aim to abrogate this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

Mechanism of Action of Wee1 Inhibitors

Wee1 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate to Cdk1.[1] This leads to a decrease in the inhibitory phosphorylation of Cdk1 at Tyr15 and Thr14, resulting in the accumulation of active Cdk1/Cyclin B complexes and premature entry into mitosis.[2]

Quantitative Data on Wee1 Inhibitors

A number of small molecule inhibitors targeting Wee1 have been developed. The most clinically advanced is adavosertib (also known as MK-1775 or AZD1775).

| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Notes |

| Adavosertib (MK-1775/AZD1775) | Wee1 | 5.2[1][10] | 13 (Wee1)[15], 27 (Wee2)[15], 3.2 (Wee1)[15], 3.9 (Wee2)[15], 3.0 (PLK1)[15] | Potent and selective Wee1 inhibitor, also inhibits PLK1. In clinical trials. |

| Azenosertib (ZN-c3) | Wee1 | 3.9[16] | - | Orally active and selective Wee1 inhibitor. |

| PD0166285 | Wee1, Myt1, Chk1 | 24 (Wee1)[16], 72 (Myt1)[16], 3433 (Chk1)[16] | - | Early Wee1 inhibitor with off-target effects. |

| Wee1 Inhibitor II | Wee1, Chk1 | 59 (Wee1)[9], 35,000 (Chk1)[9] | - | Highly selective for Wee1 over Chk1. |

| WEE1-IN-3 | Wee1 | <10[6] | - | Potent Wee1 kinase inhibitor. |

| WEE1-IN-5 | Wee1 | 0.8[16] | - | Potent Wee1 inhibitor. |

| Bosutinib isomer | Wee1, Wee2 | - | 43.7 (Wee1)[16], 4.7 (Wee2)[16] | High binding affinity for Wee1 and Wee2. |

| Compound 4 (from virtual screen) | Wee1 | 1.069[17] | - | Potent inhibitor identified through virtual screening. |

| Compound 5 (from virtual screen) | Wee1 | 3.77[17] | - | Potent inhibitor identified through virtual screening. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Wee1 kinase function and inhibition.

Recombinant Wee1 Kinase Expression and Purification

This protocol describes the expression of the human Wee1 kinase domain (amino acids 215-646) in a baculovirus-infected Sf9 insect cell system, a common method for producing active recombinant kinases.[18][19]

Materials:

-

Sf9 insect cells

-

Baculovirus expression vector containing the human Wee1 kinase domain (e.g., with an N-terminal FLAG-tag)

-

Transfection reagent

-

Sf-900 II SFM insect cell culture medium

-

Lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0, 110 mM NaCl, 2.2 mM KCl, protease inhibitors)

-

Anti-FLAG M2 affinity gel

-

Wash buffer (lysis buffer with lower salt concentration)

-

Elution buffer (e.g., wash buffer containing 100 µg/mL FLAG peptide)

-

Storage buffer (e.g., 40 mM Tris-HCl, pH 8.0, 110 mM NaCl, 2.2 mM KCl, 20% glycerol)

Procedure:

-

Baculovirus Production: Co-transfect Sf9 cells with the Wee1 expression vector and linearized baculovirus DNA using a suitable transfection reagent.

-

Virus Amplification: Harvest the supernatant containing the recombinant baculovirus (P1 stock) and use it to infect a larger culture of Sf9 cells to generate a high-titer viral stock (P2).

-

Protein Expression: Infect a large-scale culture of Sf9 cells with the P2 viral stock. Incubate for 48-72 hours to allow for protein expression.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in ice-cold lysis buffer. Lyse the cells by sonication or dounce homogenization.

-

Affinity Purification: Clarify the lysate by centrifugation. Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the affinity gel with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the FLAG-tagged Wee1 kinase by incubating the gel with elution buffer.

-

Concentration and Storage: Concentrate the eluted protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C in storage buffer.

In Vitro Wee1 Kinase Activity Assay

This protocol outlines a method to measure the kinase activity of purified recombinant Wee1 using a generic substrate and a luminescence-based ATP detection method.[20][21]

Materials:

-

Purified recombinant Wee1 kinase

-

Wee1 substrate (e.g., a generic peptide substrate like Poly(Ala,Glu,Lys,Tyr)6:2:5:1 or recombinant Cdk1/Cyclin B)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Wee1 inhibitor (e.g., adavosertib) and DMSO for control

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the Wee1 inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Assay Setup: To each well of a 96-well plate, add the Wee1 inhibitor or DMSO control.

-

Add Enzyme: Add the purified Wee1 enzyme to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a mixture of the Wee1 substrate and ATP to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

Read Plate: Incubate the plate at room temperature in the dark for 10 minutes, then measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of Wee1 activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Inhibitor Binding

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an inhibitor binding to its target kinase.[15][22][23][24]

Materials:

-

Purified recombinant Wee1 kinase domain

-

Wee1 inhibitor

-

ITC buffer (e.g., the final buffer from protein purification, exhaustively dialyzed)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare the Wee1 kinase solution (in the ITC cell) and the inhibitor solution (in the ITC syringe) in the same matched buffer. Degas both solutions before use. Typical concentrations are in the low micromolar range for the protein and 10-20 fold higher for the ligand.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and spacing).

-

Titration: Perform a series of small injections of the inhibitor solution into the protein solution in the ITC cell. The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, n, ΔH, and ΔS.

Protein Crystallization for Structural Studies

Obtaining high-quality crystals of Wee1 in complex with an inhibitor is crucial for elucidating the structural basis of inhibition at atomic resolution.[15][25][26]

Materials:

-

Highly pure and concentrated recombinant Wee1 kinase domain

-

Wee1 inhibitor

-

Crystallization screens (various buffered solutions containing different precipitants)

-

Crystallization plates (e.g., 96-well sitting-drop or hanging-drop plates)

-

Microscopes for crystal visualization

-

Cryoprotectant solutions

-

X-ray diffraction facility

Procedure:

-

Complex Formation: Incubate the purified Wee1 kinase domain with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting-drop or hanging-drop). In each drop, mix a small volume of the protein-inhibitor complex with an equal volume of a solution from a crystallization screen.

-

Crystal Growth: Incubate the plates at a constant temperature (e.g., 18-20°C) and monitor for crystal growth over several days to weeks.

-

Crystal Optimization: If initial crystals are small or of poor quality, optimize the crystallization conditions by varying the protein and precipitant concentrations, pH, temperature, and additives.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-freezing them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement and refine the model to obtain a high-resolution structure of the Wee1-inhibitor complex.

Conclusion

Wee1 kinase is a master regulator of the G2/M checkpoint, and its inhibition represents a promising strategy for the treatment of various cancers, particularly those with p53 mutations. A thorough understanding of the structural basis of Wee1 function and inhibition is paramount for the rational design of novel, more potent, and selective inhibitors. This technical guide provides a comprehensive overview of the current knowledge on Wee1, including its structure, regulation, and the signaling pathways it controls. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of Wee1 biology and translate these findings into effective cancer therapies. The continued exploration of Wee1's intricate regulatory mechanisms and its interactions with other cellular components will undoubtedly pave the way for the development of next-generation therapies targeting this critical cell cycle kinase.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]

- 7. schrodinger.com [schrodinger.com]

- 8. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping of the interaction sites between Wee1 kinase and the regulatory beta-subunit of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recombinant Human WEE1 Protein (215-646, end), N-FLAG tagged - Creative BioMart [creativebiomart.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 25. bitesizebio.com [bitesizebio.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Wee1-IN-6 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2][3] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 provides a crucial mechanism for maintaining genomic integrity.[1][3][4] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), reliance on the G2/M checkpoint for DNA repair is heightened.[2] This makes Wee1 an attractive therapeutic target; its inhibition can lead to premature mitotic entry of cells with damaged DNA, resulting in mitotic catastrophe and selective cancer cell death.[1][2][4] Wee1-IN-6 is a potent and selective small molecule inhibitor of Wee1 kinase, and this document provides a detailed protocol for its characterization using an in vitro kinase assay.

Wee1 Signaling Pathway

The Wee1 kinase acts as a gatekeeper for entry into mitosis. In response to DNA damage, Wee1 is activated and phosphorylates CDK1 at Tyr15, which inhibits its activity and halts the cell cycle at the G2/M transition.[1][3][4] This provides time for DNA repair. Once the damage is repaired, the phosphatase Cdc25 removes the inhibitory phosphate from CDK1, allowing the cell to proceed into mitosis. Inhibition of Wee1 overrides this checkpoint, leading to uncontrolled entry into mitosis.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against Wee1 kinase in a typical in vitro kinase assay format. For comparison, data for the well-characterized Wee1 inhibitor, AZD1775 (MK-1775), is also included.

| Compound | Target | Assay Format | Substrate | ATP Concentration (μM) | IC50 (nM) |

| This compound | Wee1 | Luminescence | Recombinant CDK1/Cyclin B | 10 | 8.2 |

| AZD1775 | Wee1 | Luminescence | Recombinant CDK1/Cyclin B | 10 | 5.2 |

| Staurosporine | Pan-Kinase | Luminescence | Recombinant CDK1/Cyclin B | 10 | 25.7 |

Note: The provided IC50 values are examples and may vary depending on the specific experimental conditions.

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol describes a luminescence-based kinase assay to determine the in vitro potency of this compound. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal indicates inhibition of the kinase.

Materials and Reagents

-

Recombinant human Wee1 kinase (e.g., BPS Bioscience, #100154)

-

Wee1 substrate: Recombinant CDK1/Cyclin B complex (inactive)

-

This compound (or other test inhibitor)

-

AZD1775 (MK-1775) as a positive control inhibitor (e.g., BPS Bioscience, #82196)

-

5x Kinase Assay Buffer: 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35

-

10 mM DTT (Prepare fresh)

-

ATP solution (500 µM stock)

-

Nuclease-free water

-

Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow

Detailed Procedure

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer to 1x with nuclease-free water. For example, mix 600 µL of 5x buffer with 2400 µL of water. If desired, add DTT to a final concentration of 1 mM.

-

Prepare Test Inhibitor and Control Dilutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the test inhibitor at concentrations 10-fold higher than the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a "Diluent Solution" (e.g., 10% DMSO in water) for the positive and blank controls to ensure all wells have the same final DMSO concentration.

-

-

Set Up the Assay Plate:

-

Add 5 µL of the serially diluted test inhibitor to the designated wells.

-

Add 5 µL of the Diluent Solution to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

-

-

Prepare the Master Mix (per reaction):

-

6 µL of 5x Kinase Assay Buffer

-

1 µL of 500 µM ATP

-

2 µL of Wee1 Substrate (e.g., 5 mg/ml CDK1/Cyclin B)

-

16 µL of nuclease-free water

-

Prepare a sufficient volume of the Master Mix for all wells.

-

-

Add Master Mix to the Plate: Add 25 µL of the Master Mix to every well.

-

Prepare for Reaction Initiation:

-

Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Thaw the recombinant Wee1 enzyme on ice. Briefly centrifuge the tube to collect the contents.

-

Dilute the Wee1 enzyme to the desired concentration (e.g., 6 ng/µL) in 1x Kinase Assay Buffer.

-

-

Initiate the Kinase Reaction:

-

Add 20 µL of the diluted Wee1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

The total reaction volume should be 50 µL.

-

-

Incubation: Cover the plate and incubate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Thaw the Kinase-Glo® Max reagent to room temperature.

-

After the 45-minute kinase reaction, add 50 µL of Kinase-Glo® Max reagent to each well.

-

Cover the plate with aluminum foil and incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis

-

Subtract Background: Subtract the average luminescence value of the "Blank" wells from all other measurements.

-

Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by this compound at each concentration using the following formula:

% Inhibition = 100 * (1 - (Test Inhibitor Signal / Positive Control Signal))

-